2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-12(17)16-13(14-8)15-9-4-5-10(18-2)11(7-9)19-3/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZHSDUZMIVTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyclization to Form Pyrimidinedione
The initial step involves synthesizing the 4-amino-2,6-dimethoxy pyrimidinedione intermediate via a cyclization reaction. The process is characterized by:
-
- Cyanoacetate (methyl or ethyl)
- Urea
- Broken sodium metal as a reducing agent
- Solvent: absolute methanol or ethanol
- Dissolve broken sodium in the chosen solvent under stirring to generate sodium methoxide or ethoxide.
- Dropwise addition of methyl or ethyl cyanoacetate, maintaining a temperature between 65-80°C.
- After 30 minutes, add urea and reflux for 3-4 hours to promote cyclization.
- Filter the reaction mixture at room temperature, wash the precipitate with cold solvent, then dissolve in water.
- Adjust pH to neutral (~7.0-7.5), stir thoroughly, filter, and dry to obtain the pyrimidinedione intermediate.
This method leverages the nucleophilicity of sodium and the reactivity of cyanoacetate and urea, facilitating cyclization without chlorinating agents, thus reducing environmental impact and toxicity.
Step 2: Methylation to Form the Dimethoxyphenylamino Derivative
The second step involves methylation of the amino group to install the 3,4-dimethoxyphenyl substituent:
-
- Pyrimidinedione intermediate
- Solid alkali (sodium or potassium hydroxide)
- Phase transfer catalyst (e.g., tetrabutylammonium bromide)
- Methylating agent (dimethyl sulfate or dimethyl carbonate)
- Solvent: toluene, N-dimethylformamide, or pyridine
- Dissolve the pyrimidinedione in the chosen solvent.
- Add solid alkali and phase transfer catalyst to facilitate transfer of methylating agent into the organic phase.
- Introduce the methylating agent slowly, maintaining the temperature between 60-80°C.
- Reflux for 8-10 hours to ensure complete methylation.
- Filter the mixture at room temperature, then evaporate the solvent under reduced pressure.
- Purify the product via recrystallization or chromatography.
This methylation process is optimized to favor mono-methylation, providing high yield and purity while minimizing byproduct formation.
Reaction Conditions and Optimization
| Step | Temperature (°C) | Reaction Time | Solvent | Reagents | Notes |
|---|---|---|---|---|---|
| Cyclization | 65-80 | 3-4 hours | Methanol or ethanol | Cyanoacetate, urea, broken sodium | Mild, environmentally friendly |
| Methylation | 60-80 | 8-10 hours | Toluene, DMF, or pyridine | Alkali, phase transfer catalyst, methylating agent | Ensures complete methylation |
Research Findings and Data
Research indicates that this synthetic route offers several advantages:
- Environmental Benefits : Eliminates the use of phosphorus oxychloride, reducing hazardous waste and toxic byproducts.
- Operational Simplicity : Fewer steps and milder conditions streamline production.
- Cost-Effectiveness : Raw materials are commercially available and inexpensive.
- High Yield : Example yields of the intermediate and final product reach above 90% under optimized conditions.
Data Table Summarizing Key Parameters
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
Functional Group Impact
- Methoxy vs. Methyl Groups: The 3,4-dimethoxyphenyl group in the target compound improves water solubility compared to non-polar methyl substituents (e.g., in ). However, methyl groups (as in ) enhance metabolic stability due to reduced oxidative susceptibility .
- Amino vs. Chloro Substituents: Amino groups (e.g., ) increase hydrogen-bond donor capacity, beneficial for target binding, while chloro groups (e.g., ) introduce steric and electronic effects that may improve affinity but raise toxicity risks .
Biological Activity
2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one, also known by its CAS number 1170948-73-8, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of aminopyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.28 g/mol
- Structure : The compound features a pyrimidinone core substituted with a dimethoxyphenyl amino group at position 2 and a methyl group at position 6.
Antimicrobial Activity
Research has shown that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have demonstrated potent antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus . The presence of specific substituents on the pyrimidine ring is crucial for enhancing these activities.
Anti-inflammatory Effects
Some aminopyrimidine derivatives have been reported to exhibit anti-inflammatory activity by modulating pathways involved in inflammatory responses. This could be a potential area for further research regarding the specific effects of this compound.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated various pyrimidine derivatives for their antimicrobial efficacy against a range of bacteria and fungi. The results indicated that modifications on the phenyl ring significantly influenced the activity levels .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds suggests that the positioning of methoxy groups plays a pivotal role in enhancing bioactivity. Further investigations into the specific substitutions on the pyrimidine core could reveal optimal configurations for increased potency .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one, and how is its purity validated?
Answer:
The compound is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions (K₂CO₃/EtOH or MeONa/MeOH, respectively). The thioether intermediate is then heated with 3,4-dimethoxyaniline at 140°C to yield the target product . Characterization involves:
- 1H NMR spectroscopy to confirm substitution patterns.
- Elemental analysis for compositional validation.
- Chromatography-mass spectrometry (GC-MS/LC-MS) to verify molecular mass and purity.
- Melting point determination to assess crystalline integrity.
Advanced: How do reaction conditions (e.g., alkylating agents, solvents) influence the yield and purity of this compound during synthesis?
Answer:
Comparative studies show that dimethyl sulfate (DMS) in K₂CO₃/EtOH yields >85% product with fewer side reactions, while methyl iodide (MeI) in MeONa/MeOH requires stricter temperature control to avoid over-alkylation. Solvent polarity and base strength critically affect reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may complicate purification. Optimize by testing reaction time (12–24 hrs) and monitoring intermediates via TLC .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- 1H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and pyrimidinone NH (δ ~10 ppm).
- 13C NMR : Confirms carbonyl (C=O, δ ~160 ppm) and quaternary carbons.
- FT-IR : Validates N-H stretching (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- Mass spectrometry : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₅N₃O₃: 261.11 g/mol) .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation, such as tautomeric forms or regiochemistry?
Answer:
Single-crystal X-ray diffraction provides definitive bond lengths and angles, distinguishing between enol-keto tautomers. For example, the pyrimidin-4(3H)-one ring typically adopts a keto form in the solid state, confirmed by C=O bond lengths (~1.22 Å). Synchrotron radiation improves resolution for low-symmetry crystals. Data collection at 298 K with R-factor <0.055 ensures reliability .
Basic: What in vitro assays are recommended for initial evaluation of biological activity (e.g., anticonvulsant, antimicrobial)?
Answer:
- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, monitoring seizure suppression .
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Answer:
- Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing (e.g., -CF₃, -Br) or donating groups (-OMe, -NH₂) to modulate electronic effects .
- Core modification : Introduce heterocycles (e.g., thieno-pyrimidine) to enhance binding affinity.
- In silico docking : Use AutoDock Vina to predict interactions with targets (e.g., GABA receptors for anticonvulsants) . Validate with in vitro IC₅₀ assays.
Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
Answer:
- HPLC : C18 column, mobile phase (acetonitrile:water, 60:40), UV detection at 254 nm.
- LC-MS/MS : Electrospray ionization (ESI+), MRM transitions for enhanced specificity.
- Validation : Assess linearity (R² >0.99), LOD/LOQ (<10 ng/mL), and recovery (>90%) using spiked samples .
Advanced: How can stability studies under varying pH and temperature conditions inform formulation strategies?
Answer:
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC.
- Kinetic modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots.
- Identify degradants : Use high-resolution MS (HRMS) to characterize oxidation byproducts (e.g., N-oxide derivatives) .
Advanced: What computational and experimental approaches elucidate the mechanism of action (e.g., enzyme inhibition)?
Answer:
- Molecular docking : Simulate binding to targets (e.g., dihydrofolate reductase) using Schrödinger Suite.
- Enzyme assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric methods (e.g., NADPH depletion for oxidoreductases).
- Cellular uptake studies : Use fluorescent analogs or radiolabeled (¹⁴C) compound to track intracellular accumulation .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal.
- Acute toxicity : Refer to SDS for LD₅₀ data (e.g., rodent oral LD₅₀ >500 mg/kg suggests moderate toxicity) .
Advanced: How can environmental fate studies assess the ecological impact of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
